molecular formula C18H22ClN3O3S B2627106 4-((1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine CAS No. 2310127-54-7

4-((1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine

Cat. No. B2627106
CAS RN: 2310127-54-7
M. Wt: 395.9
InChI Key: XCAKJUMCPYZNPU-UHFFFAOYSA-N
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Description

4-((1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Structural Analysis and Binding Interactions

Pyrimidine and its derivatives, including the molecule , demonstrate significant biological relevance due to their natural occurrence as components of nucleic acids. Studies on compounds like pyrimethamine, which is structurally related to the query compound, have revealed intricate hydrogen-bonded motifs when interacting with sulfonate groups, signifying the potential for detailed structural analysis and understanding of binding interactions (Balasubramani, Muthiah & Lynch, 2007).

Photophysical Properties and Modification Potential

The incorporation of motifs such as piperidine into synthetic bacteriochlorins, akin to the structure of the query compound, has been shown to offer opportunities for tailoring spectral properties and understanding photophysical behaviors. This offers insights into the potential modification of such compounds for applications in light-absorbing and emitting materials (Reddy et al., 2013).

Crystallography and Molecular Conformation Studies

Compounds structurally similar to the query molecule have been studied for their crystalline structure and molecular conformations, revealing details such as hydrogen bonding patterns and ring conformations. These studies contribute to the fundamental understanding of molecular interactions and design in crystal engineering (Kumar et al., 2012).

Biological Activity Investigations

The derivatives of pyrimidine and piperidine, elements present in the query compound, have been explored for their potential biological activities, such as antimicrobial, anti-inflammatory, and enzyme inhibition effects. These studies pave the way for the development of new therapeutic agents and understanding the action mechanisms of complex molecules (Zhukovskaya et al., 2017).

Drug Design and Pharmacological Properties

Research on molecules with structural similarities to the query compound focuses on understanding their interaction with biological targets and their pharmacological properties. These studies are crucial in the design of drug candidates with specific therapeutic activities, such as serotonin receptor agonists, highlighting the potential for tailored drug development (Sonda, Katayama, Kawahara, Sato & Asano, 2004).

properties

IUPAC Name

4-[[1-(2-chlorophenyl)sulfonylpiperidin-4-yl]methoxy]-5,6-dimethylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O3S/c1-13-14(2)20-12-21-18(13)25-11-15-7-9-22(10-8-15)26(23,24)17-6-4-3-5-16(17)19/h3-6,12,15H,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAKJUMCPYZNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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